molecular formula C21H23N7S B10923052 6-cyclopropyl-4-{4-ethyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

6-cyclopropyl-4-{4-ethyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10923052
M. Wt: 405.5 g/mol
InChI Key: OUJZBRYRVBWGAR-UHFFFAOYSA-N
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Description

5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL (2-PYRIDYLMETHYL) SULFIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining the quality and consistency of the final product. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL (2-PYRIDYLMETHYL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL (2-PYRIDYLMETHYL) SULFIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL (2-PYRIDYLMETHYL) SULFIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL (2-PYRIDYLMETHYL) SULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H23N7S

Molecular Weight

405.5 g/mol

IUPAC Name

6-cyclopropyl-4-[4-ethyl-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H23N7S/c1-4-28-19(24-25-21(28)29-12-15-7-5-6-10-22-15)16-11-17(14-8-9-14)23-20-18(16)13(2)26-27(20)3/h5-7,10-11,14H,4,8-9,12H2,1-3H3

InChI Key

OUJZBRYRVBWGAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=N2)C3=CC(=NC4=C3C(=NN4C)C)C5CC5

Origin of Product

United States

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